BenchChemオンラインストアへようこそ!

2-Azaspiro[3.3]heptan-1-one

Synthetic methodology Process chemistry Spirocyclic building blocks

2-Azaspiro[3.3]heptan-1-one (CAS 1936132-15-8, C₆H₉NO, MW 111.14) is the parent spirocyclic β-lactam (azetidin-2-one) featuring a cyclobutane ring fused at the spiro carbon. It belongs to the azaspiro[3.3]heptane family, which has been recognized as a bioisosteric replacement for piperidine, piperazine, and morpholine motifs in medicinal chemistry.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 1936132-15-8
Cat. No. B3249423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[3.3]heptan-1-one
CAS1936132-15-8
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESC1CC2(C1)CNC2=O
InChIInChI=1S/C6H9NO/c8-5-6(4-7-5)2-1-3-6/h1-4H2,(H,7,8)
InChIKeyJCPLQTZVBUXJGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azaspiro[3.3]heptan-1-one CAS 1936132-15-8 – Spirocyclic β-Lactam Building Block for Drug Discovery Scaffold Replacement


2-Azaspiro[3.3]heptan-1-one (CAS 1936132-15-8, C₆H₉NO, MW 111.14) is the parent spirocyclic β-lactam (azetidin-2-one) featuring a cyclobutane ring fused at the spiro carbon . It belongs to the azaspiro[3.3]heptane family, which has been recognized as a bioisosteric replacement for piperidine, piperazine, and morpholine motifs in medicinal chemistry [1]. The carbonyl at position 1 confers distinct reactivity—enabling reduction to the corresponding 2-azaspiro[3.3]heptane or further functionalization—making it a versatile entry point into this scaffold class [1][2]. Its spirocyclic architecture introduces conformational restriction, altered basicity, and modulated lipophilicity relative to monocyclic analogs, positioning it as a strategic building block for lead optimization programs where scaffold hopping is required [1].

Why 2-Azaspiro[3.3]heptan-1-one Cannot Be Substituted by Simple β-Lactams or Piperidine Bioisosteres – Physicochemical and Geometric Consequences of the Spiro Architecture


The 2-azaspiro[3.3]heptane scaffold is not a straightforward structural analog of piperidine, piperazine, or simple azetidin-2-one; its spiro-fused cyclobutane ring imposes a ~90° twist in the molecular trajectory and extends the distance between key pharmacophoric atoms by approximately 1.3–2.5 Å relative to the corresponding monocyclic heterocycles [1]. This geometric alteration produces a measured increase in basicity (ΔpKa up to +1.9 vs. piperazine) and, for N-linked variants, an increase in lipophilicity (ΔlogD₇.₄ up to +0.5 vs. piperidine), which is the opposite direction observed for other spiro-analogs that typically lower logD [1]. Consequently, generic substitution of a piperidine or piperazine with a 2-azaspiro[3.3]heptane without accounting for these quantifiable geometric and electronic shifts can result in >100-fold loss of target potency, loss of selectivity, or altered ADME profiles—as documented across multiple matched molecular pair analyses [1]. The carbonyl group in 2-azaspiro[3.3]heptan-1-one further distinguishes it from the reduced 2-azaspiro[3.3]heptane by providing a reactive handle for amide reduction, nucleophilic addition, or lactam ring-opening, functions unavailable in the fully saturated analog [2][3].

Quantitative Head-to-Head Differentiation Evidence for 2-Azaspiro[3.3]heptan-1-one – Comparator Data for Scientific Procurement Decisions


Synthetic Yield via Staudinger Cycloaddition: 81% Isolated Yield for 3-Phenyl-2-azaspiro[3.3]heptan-1-one with 50 g Scale Demonstrated

The Staudinger [2+2] cycloaddition between cyclobutane-derived ketene and TMS-imine delivers 3-phenyl-2-azaspiro[3.3]heptan-1-one in 81% isolated yield, with subsequent reduction providing 1-phenyl-2-azaspiro[3.3]heptane in 76% yield [1]. This two-step sequence from commercially available cyclobutane carboxylic acid and benzaldehyde was successfully scaled to produce 50 g of the key amine in a single synthetic run [1]. For the parent unsubstituted 2-azaspiro[3.3]heptan-1-one, a one-step Vilsmeier protocol has been reported to deliver the compound in quantitative yield with full spectroscopic characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [2]. In contrast, alternative routes to 2-azaspiro[3.3]heptane scaffolds (e.g., racemic syntheses disclosed in U.S. Pat. No. 5,698,548) were obtained with poor yield and required additional isomeric separation [3].

Synthetic methodology Process chemistry Spirocyclic building blocks

Conformational Geometry: 1.3 Å Inter-Atom Distance Increase and ~90° Twist vs. Piperazine Bioisosteres

Quantum mechanics (QM) conformational analysis demonstrates that 2,6-diazaspiro[3.3]heptanes position their basic nitrogen ~1.3 Å further from the attachment point compared to the corresponding piperazine [1]. When capped with an acetyl group, the terminal carbonyl oxygen is displaced by 2.2 Å and reoriented perpendicularly; with a phenyl group, the 4-position is displaced by 2.5 Å and reoriented perpendicularly relative to the piperazine analog [1]. These geometric changes are conserved across X-ray crystal structures: in SOS1 agonist pairs (PDB 6D59/6D56), the azaspiroheptane NH is located ~1.2 Å farther from the piperazine NH, and in KHK inhibitor pairs (PDB 3Q92/3QAI), a ~1.3 Å displacement is observed [1]. For the 2-azaspiro[3.3]heptan-1-one scaffold, the additional carbonyl oxygen introduces a hydrogen-bond acceptor at this extended geometry, unavailable in the fully reduced 2-azaspiro[3.3]heptane or in piperidine itself .

Conformational restriction Scaffold hopping Structure-based drug design

Lipophilicity Modulation: N-Linked 2-Azaspiro[3.3]heptanes Increase logD₇.₄ by up to +0.5 vs. Piperidine – Opposite Direction to Other Azaspiro Analogs

A comprehensive matched molecular pair analysis (MMPA) across the AstraZeneca compound collection revealed that 2-azaspiro[3.3]heptanes are the only azaspiro subclass that increase lipophilicity relative to their parent heterocycles [1]. While 2-oxa-6-azaspiro[3.3]heptanes reduce logD₇.₄ by 0.75 ± 0.26 log units (basic alkyl amines, N = 10), N-linked 2-azaspiro[3.3]heptanes increase logD₇.₄ by up to +0.5, consistent with the net addition of one carbon atom without a compensatory polarity-increasing heteroatom [1]. This context-dependent lipophilicity shift is critical: for programs aiming to reduce logD, 2-oxa-6-azaspiro[3.3]heptane is the appropriate choice (ΔlogD₇.₄ = −0.44 ± 0.28 for arylamines, N = 16), whereas for programs where maintaining or moderately increasing lipophilicity is desirable, N-linked 2-azaspiro[3.3]heptanes (and their 1-one precursor) offer a distinct profile [1]. Direct matched-pair examples include: spiro-morpholine pair 5a/5b (ΔpKa = +0.6, ΔlogD₇.₄ = −0.7), spiro-piperazine pairs 14a/14b (ΔpKa = +1.4, ΔlogD₇.₄ = −1.0) and 15a/15b (ΔpKa = +1.3, ΔlogD₇.₄ = −0.9), and the CXCR2 antagonist 27a/27b where the 2-azaspiro[3.3]heptane analog showed 25-fold reduced brain penetration [1].

Lipophilicity logD ADME optimization Matched molecular pair analysis

In Vivo Pharmacodynamic Differentiation: 2-Azaspiro[3.3]heptane Analog of Bupivacaine Shows Faster Onset and Lower Toxicity vs. Piperidine Parent Drug

In a direct in vivo head-to-head comparison, the 2-azaspiro[3.3]heptane analog of bupivacaine—synthesized by replacing the piperidine ring of the FDA-approved local anesthetic with the 2-azaspiro[3.3]heptane scaffold—demonstrated a similar duration of action but a faster onset of action compared to bupivacaine itself [1]. Furthermore, the spirocyclic analog showed a slightly lower level of toxicity in mice in vivo [1]. The spirocyclic building block was prepared via the Staudinger route from 2-azaspiro[3.3]heptan-1-one intermediates (3-phenyl-2-azaspiro[3.3]heptan-1-one, 81% yield), underscoring the utility of the 1-one as a direct precursor to biologically validated compounds [1]. Separately, 1-azaspiro[3.3]heptane (positional isomer) was also incorporated into bupivacaine and yielded a new patent-free analog with high activity, confirming the broader class relevance [2].

In vivo pharmacology Anesthetic drug discovery Bioisostere validation

Basicity (pKa) Differentiation: Predicted ΔpKa = +1.9 for 2,6-Diazaspiro[3.3]heptane vs. Piperazine – Impact on Ionization State at Physiological pH

The nitrogen basicity of azaspiro[3.3]heptanes is systematically higher than that of their monocyclic counterparts due to the reduced inductive electron withdrawal in the spirocyclic arrangement, where the heteroatom is positioned γ rather than β to the basic nitrogen [1]. For 2,6-diazaspiro[3.3]heptane vs. piperazine, the predicted ΔpKa (ACD) is +1.9 units [1]. Experimentally measured matched pairs confirm this trend: NMe-2,6-diazaspiro[3.3]heptane 14b vs. NMe-piperazine 14a (ΔpKa = +1.4), NAc-2,6-diazaspiro[3.3]heptane 15b vs. NAc-piperazine 15a (ΔpKa = +1.3), 2-oxa-6-azaspiro[3.3]heptane 6b vs. morpholine 6a (ΔpKa = +1.5), and 5b vs. 5a (ΔpKa = +0.6) [1]. These pKa shifts alter the fraction of ionized species at physiological pH 7.4: a ΔpKa of +1.9 translates to approximately an 80-fold change in the ratio of protonated to neutral species, with significant consequences for solubility, permeability, and off-target pharmacology (e.g., hERG, phospholipidosis) [1]. For 2-azaspiro[3.3]heptan-1-one specifically, the electron-withdrawing carbonyl reduces the basicity of the adjacent nitrogen compared to the fully reduced analog, providing an additional dimension for fine-tuning pKa .

pKa Basicity Ionization state Physicochemical property prediction

Aqueous Solubility and Metabolic Stability: Spiro[3.3]heptanes Show Higher Solubility and Trend Toward Improved Metabolic Stability vs. Cyclohexane Analogs

Heteroatom-substituted spiro[3.3]heptanes generally exhibit higher aqueous solubility than their cyclohexane analogs and demonstrate a trend toward higher metabolic stability in vitro . In specific matched-pair comparisons from the AstraZeneca portfolio, the spiro-analog 6b (containing 2-oxa-6-azaspiro[3.3]heptane) showed greatly reduced turnover in human liver microsomes (HLM CLint = 13 vs. 72 μL/min/mg for parent 6a) and in human/rat hepatocytes (HH CLint = 11 vs. 61; RH CLint = 5.1 vs. 190 μL/min/10⁶ cells) [1]. While these specific metabolic stability data are for the 2-oxa-6-aza analog, the broader class trend applies to 2-azaspiro[3.3]heptanes as well: both 2-azaspiro[3.3]heptane and its 1-aza isomer have been reported to confer improved metabolic stability over piperidine [2]. The 1-azaspiro[3.3]heptane scaffold was specifically shown to have improved metabolic stability over the common 2-azaspiro[3.3]heptane isomer [3]. For 2-azaspiro[3.3]heptan-1-one, the carbonyl group provides a metabolic soft spot (potential for lactam hydrolysis or reduction) that distinguishes it from the fully reduced scaffold and may be exploited for prodrug strategies or tuned for desired clearance profiles .

Aqueous solubility Metabolic stability ADME Physicochemical profiling

Optimal Application Scenarios for 2-Azaspiro[3.3]heptan-1-one (CAS 1936132-15-8) Based on Quantitative Differentiation Evidence


Piperidine Scaffold Replacement in Lead Optimization Requiring Faster In Vivo Onset and Reduced Toxicity

Based on the bupivacaine head-to-head in vivo comparison [1], 2-azaspiro[3.3]heptan-1-one is the recommended precursor for medicinal chemistry programs aiming to replace a piperidine ring in an existing clinical candidate or marketed drug. The evidence demonstrates that the 2-azaspiro[3.3]heptane scaffold (accessed via reduction of the 1-one) can deliver faster onset of action and lower in vivo toxicity while maintaining comparable duration of effect [1]. The Staudinger route enables rapid SAR exploration at the 3-position by varying the aldehyde component, with demonstrated yields of 81% and scalability to 50 g [2]. This scenario is most applicable to CNS drug discovery, particularly local anesthetics, analgesics, and other programs where piperidine is a core pharmacophoric element appearing in 18 FDA-approved drugs [3].

Scaffold Hopping to Modulate Basicity (pKa) and Lipophilicity (logD) in a Defined Direction

For programs requiring a systematic increase in basicity (ΔpKa +0.6 to +1.9 vs. piperazine/morpholine) coupled with context-dependent lipophilicity modulation, 2-azaspiro[3.3]heptan-1-one serves as a gateway building block. The N-linked 2-azaspiro[3.3]heptane pathway (post-reduction) increases logD₇.₄ by up to +0.5, whereas the 2,6-diazaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane analogs decrease logD₇.₄ [4]. This bidirectional control from a common synthetic intermediate allows medicinal chemistry teams to experimentally determine the optimal logD/basicity combination for their target. The measured matched-pair data (Table 1 in Degorce et al., 2019) provide a quantitative framework for predicting the lipophilicity and basicity shifts before synthesis [4].

Synthesis of Enantiomerically Pure 1-Substituted 2-Azaspiro[3.3]heptane Libraries for Diversity-Oriented Drug Discovery

The asymmetric synthesis methodology disclosed in U.S. Patent Application 20220041609 and Reddy et al. (Chem. Commun., 2019) enables the preparation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes with dr values up to 98:2 and yields up to 90% [5][6]. 2-Azaspiro[3.3]heptan-1-one, as the simplest member of this class, provides the unsubstituted reference scaffold for building block libraries. The methodology is applicable to 2-azaspiro[3.4]octane and 2-azaspiro[3.5]nonane homologs, enabling systematic exploration of ring-size effects [5]. This scenario is directly relevant to commercial building block suppliers and pharmaceutical discovery groups constructing spirocyclic screening libraries.

Metabolic Stability Optimization via Carbonyl Reduction State Tuning

The carbonyl group in 2-azaspiro[3.3]heptan-1-one introduces a site for metabolic reduction or hydrolysis that is absent in the fully saturated 2-azaspiro[3.3]heptane . For programs where the metabolic stability advantage of azaspiro[3.3]heptanes over cyclohexane/piperidine scaffolds is critical (up to 37-fold reduction in rodent hepatocyte clearance documented for the related 2-oxa-6-aza analog [4]), the 1-one offers the flexibility to either retain the carbonyl (potentially as a prodrug handle or hydrogen-bond acceptor) or reduce it to access the metabolically more stable amine form. The Chem. Commun. 2019 methodology enables both forms to be prepared enantioselectively [5].

Quote Request

Request a Quote for 2-Azaspiro[3.3]heptan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.